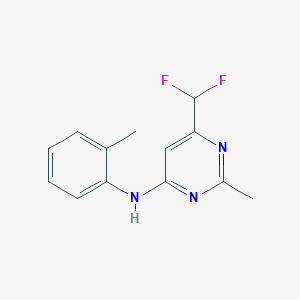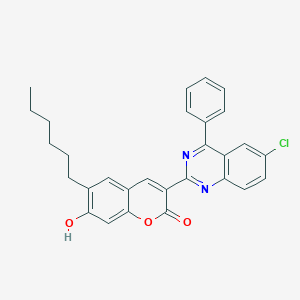![molecular formula C9H6N2O B6484148 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile CAS No. 2548989-33-7](/img/structure/B6484148.png)
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(5-methylfuran-3-yl)methylidene]propanedinitrile” is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “this compound” involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a nitrile group (C#N), which is attached to the furan ring via a methylene bridge .科学研究应用
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile has been used in a variety of scientific research applications, including drug design and development. It has been used as a substrate for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antacids, and anti-arrhythmic agents. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and catalysts.
作用机制
The mechanism of action of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is not fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of hydrogen bonds and other interactions between molecules. Additionally, it is believed to act as an electron acceptor, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are important mediators of inflammation and pain. Additionally, this compound has been shown to have antioxidant activity, which can help protect against oxidative damage to cells.
实验室实验的优点和局限性
The main advantage of using 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile in laboratory experiments is its stability and low toxicity. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the use of this compound in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
The potential applications of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile are still being explored. Potential future directions include the use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, cardiovascular diseases, and autoimmune diseases. Additionally, this compound could be used in the development of new drugs, such as anti-inflammatory drugs, antacids, and anti-arrhythmic agents. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of other compounds, such as dyes, pigments, and catalysts.
合成方法
The synthesis of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is accomplished by the reaction of 5-methylfuran-3-ylmethylene chloride with 2-propanedinitrile in the presence of a base such as potassium hydroxide. The reaction is carried out at a temperature of 80-90°C and is typically complete in 3-4 hours. The product is then purified by recrystallization or chromatography.
属性
IUPAC Name |
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7-2-8(6-12-7)3-9(4-10)5-11/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFGEJOHOIVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)
![4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6484075.png)
![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)
![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)


![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)